molecular formula C7H7N5 B12887300 1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile

1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile

Cat. No.: B12887300
M. Wt: 161.16 g/mol
InChI Key: DKTFGALSDIYJQJ-UHFFFAOYSA-N
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Description

1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound with a pyrrole ring structure. This compound is characterized by the presence of two amino groups at positions 1 and 2, a methyl group at position 5, and two cyano groups at positions 3 and 4. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to diamines or other reduced forms.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The cyano groups may participate in electron transfer reactions, influencing the compound’s reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile is unique due to the specific arrangement of amino and cyano groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

1,2-diamino-5-methylpyrrole-3,4-dicarbonitrile

InChI

InChI=1S/C7H7N5/c1-4-5(2-8)6(3-9)7(10)12(4)11/h10-11H2,1H3

InChI Key

DKTFGALSDIYJQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1N)N)C#N)C#N

Origin of Product

United States

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